molecular formula C13H20ClN3O2 B080285 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea CAS No. 14039-10-2

3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea

Cat. No. B080285
CAS RN: 14039-10-2
M. Wt: 285.77 g/mol
InChI Key: OWGOPGLJEHFHQR-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea, also known as ACNU, is a chemical compound that belongs to the nitrosourea family. It is a potent anticancer drug that has been used in the treatment of various types of cancer, including brain tumors, lung cancer, and lymphoma. ACNU is a synthetic compound that was first synthesized in the 1970s. Since then, it has been extensively studied for its anticancer properties.

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea involves the formation of DNA adducts, which are covalent bonds between this compound and DNA. These adducts interfere with DNA replication and transcription, leading to the inhibition of cancer cell growth. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of DNA polymerase, which is essential for DNA replication. Physiologically, this compound can cause nausea, vomiting, and bone marrow suppression. However, these side effects are generally manageable and do not outweigh the benefits of using this compound in the treatment of cancer.

Advantages and Limitations for Lab Experiments

3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has several advantages and limitations when used in lab experiments. One advantage is that it is a potent anticancer drug that has been extensively studied for its anticancer properties. Another advantage is that it can be used in combination with other anticancer drugs to enhance their efficacy. However, this compound has several limitations, including its complex synthesis process and potential side effects.

Future Directions

There are several future directions for the research and development of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea. One direction is to investigate the use of this compound in combination with other anticancer drugs to enhance their efficacy. Another direction is to develop new synthetic methods for the production of this compound that are more efficient and cost-effective. Additionally, further studies are needed to investigate the potential side effects of this compound and to develop strategies to minimize them. Finally, more research is needed to explore the potential use of this compound in the treatment of other types of cancer.

Synthesis Methods

The synthesis of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea involves the reaction of adamantane with chloroacetyl chloride to produce 1-(2-chloroethyl) adamantane. This intermediate is then reacted with sodium nitrite in the presence of hydrochloric acid to produce this compound. The synthesis of this compound is a complex process that requires specialized equipment and skilled personnel.

Scientific Research Applications

3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of various types of cancer, including brain tumors, lung cancer, and lymphoma. This compound works by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. It has also been shown to have a synergistic effect when used in combination with other anticancer drugs.

properties

CAS RN

14039-10-2

Molecular Formula

C13H20ClN3O2

Molecular Weight

285.77 g/mol

IUPAC Name

3-(1-adamantyl)-1-(2-chloroethyl)-1-nitrosourea

InChI

InChI=1S/C13H20ClN3O2/c14-1-2-17(16-19)12(18)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,15,18)

InChI Key

OWGOPGLJEHFHQR-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N(CCCl)N=O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N(CCCl)N=O

Other CAS RN

14039-10-2

Origin of Product

United States

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